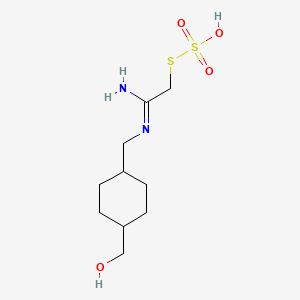![molecular formula C15H10Cl2N2 B14671531 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 37992-14-6](/img/structure/B14671531.png)
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a polycyclic aromatic compound that belongs to the class of imidazo[1,2-f]phenanthridines These compounds are known for their unique structural features and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can be achieved through several methods:
Palladium-Catalyzed N-H/C-H Arylation: This method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes in the presence of a palladium catalyst.
Copper-Catalyzed Tandem C-N and C-C Coupling: This method uses 2,2’-diiodo-1,1’-biphenyl and imidazole as starting materials.
Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization: This method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a recyclable magnetic MOF catalyst.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-f]phenanthridinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atoms at positions 6 and 11 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Imidazo[1,2-f]phenanthridinones.
Reduction: Dihydroimidazo[1,2-f]phenanthridines.
Substitution: Various substituted imidazo[1,2-f]phenanthridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
6-(Benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole: Exhibits anti-tubercular activity.
Eigenschaften
CAS-Nummer |
37992-14-6 |
|---|---|
Molekularformel |
C15H10Cl2N2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
6,11-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H10Cl2N2/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-6-5-18-15(19)13(11)7-9/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
BBTXXZACNYAAHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=C(C=CC(=C3)Cl)C4=C(C2=N1)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)







![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)



![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

